molecular formula C9H8N2O2 B2975861 7-methoxy-1H-1,3-benzodiazole-5-carbaldehyde CAS No. 1806623-22-2

7-methoxy-1H-1,3-benzodiazole-5-carbaldehyde

Cat. No.: B2975861
CAS No.: 1806623-22-2
M. Wt: 176.175
InChI Key: KOCPMKIABQPDAV-UHFFFAOYSA-N
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Description

7-methoxy-1H-1,3-benzodiazole-5-carbaldehyde is a chemical compound characterized by a benzodiazole ring and a formyl group. It has the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-1H-1,3-benzodiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-4-methoxybenzoic acid with formic acid and acetic anhydride, followed by cyclization to form the benzodiazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-methoxy-1H-1,3-benzodiazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-methoxy-1H-1,3-benzodiazole-5-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-methoxy-1H-1,3-benzodiazole-5-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 7-methoxy-1H-1,3-benzodiazole-5-carbaldehyde is unique due to the presence of both a methoxy group and a formyl group on the benzodiazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

7-methoxy-3H-benzimidazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-8-3-6(4-12)2-7-9(8)11-5-10-7/h2-5H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCPMKIABQPDAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1N=CN2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1806623-22-2
Record name 7-methoxy-1H-1,3-benzodiazole-5-carbaldehyde
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